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Executive Summary

ARV-766, also known as Luxdegalutamide, is a potent and orally bioavailable PROTAC
(Proteolysis-Targeting Chimera) designed to selectively target and degrade the androgen
receptor (AR). This novel therapeutic agent holds significant promise for the treatment of
metastatic castration-resistant prostate cancer (nCRPC), particularly in patients who have
developed resistance to current androgen receptor-targeted therapies. ARV-766's unique
mechanism of action, which involves hijacking the cell's natural protein disposal system to
eliminate the AR protein, allows it to overcome resistance mechanisms associated with AR
overexpression and mutations in the ligand-binding domain (LBD). This technical guide
provides a comprehensive overview of the function, chemical structure, preclinical and clinical
data, and experimental methodologies related to ARV-766.

Introduction to PROTAC Technology and ARV-766

PROTACSs are heterobifunctional molecules that simultaneously bind to a target protein and an
E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for
degradation by the proteasome. Unlike traditional inhibitors that only block the function of a
protein, PROTACSs lead to its complete removal from the cell.

ARV-766 is a second-generation PROTAC AR degrader that demonstrates a broad efficacy
profile against wild-type AR and clinically relevant AR LBD mutants, including L702H, H875Y,
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and T878A.[1][2] Its development represents a significant advancement in the pursuit of
overcoming resistance in prostate cancer.

Chemical Structure and Properties

ARV-766 is a complex small molecule designed for oral administration. Its structure consists of
three key components: a ligand that binds to the androgen receptor, a ligand that recruits the
Cereblon (CRBN) E3 ubiquitin ligase, and a linker that connects these two moieties.

Property Value

4-[4-[[1-[4-[[[trans-3-(4-cyano-3-
methoxyphenoxy)-2,2,4,4-

IUPAC Name tetramethylcyclobutyllamino]carbonyl]phenyl]-4-
piperidinyllmethyl]-1-piperazinyl]-N-[(3S)-2,6-

dioxo-3-piperidinyl]-2-fluorobenzamide

Molecular Formula CasHs4FN70s6
Molecular Weight 808.0 g/mol
CAS Number 2750830-09-0
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Mechanism of Action and Signaling Pathway

ARV-766 functions by inducing the formation of a ternary complex between the androgen
receptor and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin
from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and
degraded by the 26S proteasome, leading to a reduction in AR-mediated signaling and
subsequent inhibition of tumor cell proliferation.[1][3]
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Figure 1: Mechanism of Action of ARV-766

Preclinical Data

ARV-766 has demonstrated potent and robust degradation of both wild-type and mutant

androgen receptors in preclinical studies.

In Vitro Activity
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Cell Line AR Status DCso (NM) Dmax (%)
LNCaP Wild-type <1.3 >91
VCaP Wild-type <1.0 > 94
VCaP L702H mutant Potent Degradation

H875Y mutant Potent Degradation

T878A mutant Potent Degradation

DCso: Half-maximal degradation concentration; Dmax: Maximum degradation

In Vivo Activity

In murine xenograft models of prostate cancer, orally administered ARV-766 led to significant,
dose-dependent tumor growth inhibition.[4] It demonstrated robust AR degradation of over 90%

at efficacious doses.

Clinical Data

ARV-766 is currently being evaluated in a Phase 1/2 clinical trial (NCT05067140) in men with
MCRPC. Initial results have been promising, showing a favorable safety profile and
encouraging anti-tumor activity.

Efficacy in Patients with AR LBD Mutations

Parameter Result

PSAso Response Rate 50.0% in 28 PSA-evaluable patients

PSAso: 250% decline in Prostate-Specific Antigen from baseline

Safety and Tolerability

o ARV-766 was well-tolerated in the Phase 1/2 study.

o Treatment-emergent adverse events (TEAES) leading to dose reduction occurred in 7% of

patients.
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e TEAESs leading to treatment discontinuation occurred in 10% of patients.

Pharmacokinetics

e Preliminary pharmacokinetic data indicated dose-dependent increases in ARV-766 exposure.

o Steady-state exposure accumulation ranged from approximately 5- to 8-fold.

Experimental Protocols
AR Degradation Assay (Western Blot)

A detailed protocol for assessing AR degradation via Western Blot would typically involve the

following steps:
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1. Cell Culture
(e.g., LNCaP, VCaP)

Y
2. Treatment with ARV-766
(Dose-response and time-course)

Y
3. Cell Lysis
(Protein Extraction)

Y

4. Protein Quantification
(e.g., BCAAssay)

Y
5. SDS-PAGE
(Protein Separation by Size)

Y

6. Protein Transfer
(to PVDF or Nitrocellulose Membrane)

Y
7. Blocking
(Prevent non-specific antibody binding)
Y

8. Primary Antibody Incubation
(Anti-AR and loading control, e.g., B-actin)

Y
(9. Secondary Antibody Incubation

(HRP-conjugated)

Y

ELO. Chemiluminescent DetectiorD

Y

11. Image Acquisition and Analysis
(Densitometry to quantify AR levels)

Click to download full resolution via product page

Figure 2: Western Blot Workflow for AR Degradation
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Murine Xenograft Model for Tumor Growth Inhibition

The evaluation of ARV-766's in vivo efficacy typically follows this workflow:

1. Implantation of Prostate Cancer Cells
(e.g., VCaP) into immunocompromised mice

Y
2. Allow Tumors to Establish
(to a specified volume)
Y

3. Randomize Mice into Treatment Groups
(Vehicle, ARV-766 doses, positive control)

\4

G. Daily Oral Administration of ARV—766]

\4

E‘S. Monitor Tumor Volume and Body Weigha

\4

6. Study Endpoint
(e.g., predetermined tumor volume or time)

Y
[7. Euthanasia and Tissue CoIIection]

(for PK/PD analysis)

\4

8. Data Analysis
(Tumor growth inhibition calculation)
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Figure 3: In Vivo Xenograft Study Workflow

Clinical Trial Protocol (NCT05067140)

The Phase 1/2 clinical trial for ARV-766 is a multi-part study designed to assess safety,
tolerability, pharmacokinetics, and anti-tumor activity.

Key Aspects of the Protocol:

e Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) and
maximum tolerated dose (MTD).

» Phase 2 (Cohort Expansion): To evaluate the anti-tumor activity of the RP2D in specific
patient cohorts.

» Patient Population: Men with mCRPC who have progressed on prior novel hormonal agents.
« Intervention: Oral administration of ARV-766 once daily.

e Primary Outcome Measures: Incidence of adverse events, dose-limiting toxicities, PSA
response rate, and objective response rate.

e Secondary Outcome Measures: Pharmacokinetic parameters, duration of response, and
progression-free survival.

Conclusion

ARV-766 is a promising, orally bioavailable PROTAC AR degrader with a novel mechanism of
action that has the potential to overcome resistance to current therapies for metastatic
castration-resistant prostate cancer. Its ability to effectively degrade both wild-type and mutated
androgen receptors has been demonstrated in preclinical models, and early clinical data in
heavily pretreated patients are encouraging. Ongoing and future clinical studies will further
delineate the therapeutic potential of ARV-766 in the evolving landscape of prostate cancer
treatment. This technical guide provides a foundational understanding of ARV-766 for
researchers and clinicians in the field of oncology drug development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A phase 2 expansion study of ARV-766, a PROTAC<sup> </sup>androgen receptor (AR)
degrader, in metastatic castration-resistant prostate cancer (NCRPC). - ASCO [asco.org]

e 2. ARV-766 analog | PROTAC AR degrader | 2504913-62-4 | InvivoChem [invivochem.com]

o 3. A Study of ARV-766 Given by Mouth in Men With Metastatic Prostate Cancer
[clin.larvol.com]

o 4. researchgate.net [researchgate.net]
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structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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